Cas no 1805282-43-2 (2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid)

2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid
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- インチ: 1S/C9H5ClF5NO3/c10-2-5-3(8(17)18)1-4(6(11)12)7(16-5)19-9(13,14)15/h1,6H,2H2,(H,17,18)
- InChIKey: BSGKIUFCTLKABF-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(=O)O)=CC(C(F)F)=C(N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 328
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078749-1g |
2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid |
1805282-43-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acidに関する追加情報
2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic Acid: A Comprehensive Overview
The compound 2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid, identified by the CAS number 1805282-43-2, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine carboxylic acids, which are known for their versatile reactivity and functional group diversity. The structure of this molecule is characterized by a pyridine ring substituted with three distinct groups: a chloromethyl group at position 2, a difluoromethyl group at position 5, and a trifluoromethoxy group at position 6, along with a carboxylic acid group at position 3. These substituents confer unique electronic and steric properties, making this compound a valuable substrate for further chemical modifications and applications.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and agrochemical development. The presence of multiple fluorinated groups in this molecule, such as the difluoromethyl (-CF₂H) and trifluoromethoxy (-OCF₃) groups, significantly enhances its stability, lipophilicity, and bioavailability. These properties are highly desirable in pharmaceuticals, where fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. For instance, the trifluoromethoxy group is known to act as an electron-withdrawing substituent, which can modulate the electronic properties of the pyridine ring, potentially influencing its reactivity in various chemical reactions.
The synthesis of 2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid involves a series of carefully designed multi-step reactions. Key steps include the introduction of the chloromethyl group via nucleophilic substitution, the installation of the difluoromethyl group through electrophilic substitution or radical-mediated processes, and the incorporation of the trifluoromethoxy group using advanced fluorination techniques. Recent advancements in catalytic fluorination methods have made it possible to achieve high yields and selectivities in these transformations, ensuring the scalability of this synthesis for industrial applications.
In terms of applications, this compound has shown promise in several areas. In the field of agrochemistry, its structural features make it a potential candidate for herbicide development. The pyridine carboxylic acid moiety is known to exhibit herbicidal activity, while the fluorinated substituents enhance its stability against metabolic degradation in plants. Additionally, this compound could serve as an intermediate in the synthesis of more complex molecules with enhanced biological activities. For example, its carboxylic acid group can be readily converted into esters or amides, enabling further functionalization for specific biological targets.
From a pharmacological perspective, the unique combination of substituents in this molecule suggests potential interactions with various biological systems. The chloromethyl group may participate in bioconjugation reactions or serve as a leaving group in enzyme-catalyzed transformations. The difluoromethyl and trifluoromethoxy groups contribute to molecular recognition and binding affinity in protein-ligand interactions. Recent computational studies have demonstrated that such fluorinated pyridine derivatives can act as inhibitors of key enzymes involved in metabolic pathways, highlighting their potential as leads for drug discovery.
The environmental impact of this compound is another critical aspect that requires attention. Fluorinated compounds are generally persistent in the environment due to their strong carbon-fluorine bonds. However, recent research has focused on developing biodegradable fluorinated molecules or methods to mitigate their environmental footprint. The presence of multiple fluorinated groups in this compound necessitates thorough environmental impact assessments before its widespread use.
In conclusion, 2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid represents a cutting-edge molecule with diverse applications across chemistry and pharmacology. Its unique structure, incorporating multiple fluorinated substituents on a pyridine ring along with a carboxylic acid functionality, positions it as a valuable tool for researchers and industry professionals alike. As advancements in synthetic methodologies continue to evolve, this compound is poised to play an increasingly important role in both academic research and industrial development.
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